molecular formula C19H16N2O3 B5263285 4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid

4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid

Cat. No.: B5263285
M. Wt: 320.3 g/mol
InChI Key: KLFQWNMMRZSURD-ZHACJKMWSA-N
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Description

4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring substituted with a phenylethenyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of benzimidazole derivatives with phenylethenyl compounds under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The benzimidazole ring and phenylethenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The phenylethenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4-(2-propyn-1-yloxy)butanoic acid
  • 4-oxo-4-(2-thienyl)butanoic acid
  • 4-(2-oxo-3H-benzimidazol-1-yl)butanoic acid

Uniqueness

4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid is unique due to its combination of a benzimidazole ring with a phenylethenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-oxo-4-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-18(12-13-19(23)24)21-16-9-5-4-8-15(16)20-17(21)11-10-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,23,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFQWNMMRZSURD-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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